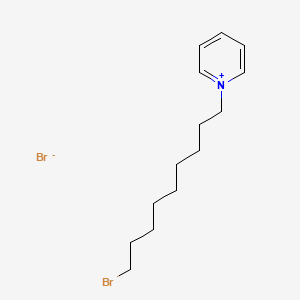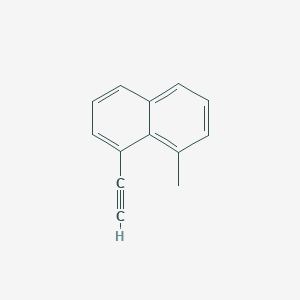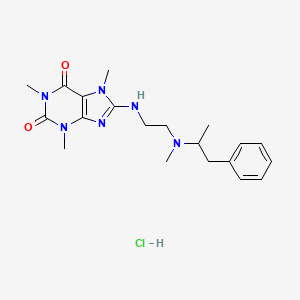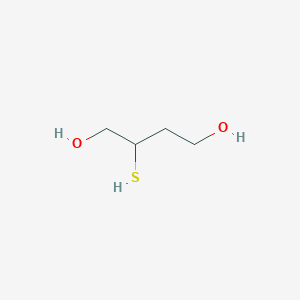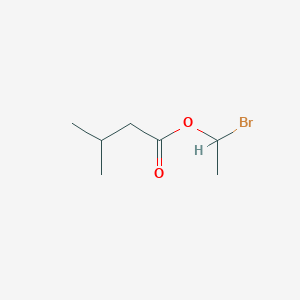
1-Bromoethyl 3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromoethyl 3-methylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
準備方法
Synthetic Routes and Reaction Conditions
1-Bromoethyl 3-methylbutanoate can be synthesized through the esterification of 3-methylbutanoic acid with 1-bromoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
1-Bromoethyl 3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3-methylbutanoic acid and 1-bromoethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for the reduction of esters to alcohols.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include different esters or alcohols.
Hydrolysis: The major products are 3-methylbutanoic acid and 1-bromoethanol.
Reduction: The primary product is the corresponding alcohol, 3-methylbutanol.
科学的研究の応用
1-Bromoethyl 3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters, to understand their mechanisms and substrate specificities.
Medicine: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of 1-Bromoethyl 3-methylbutanoate involves its interaction with nucleophiles and enzymes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In biological systems, esterases catalyze the hydrolysis of the ester bond, resulting in the release of 3-methylbutanoic acid and 1-bromoethanol. These reactions are facilitated by the molecular structure of the compound, which allows for efficient interaction with the active sites of enzymes and nucleophiles.
類似化合物との比較
1-Bromoethyl 3-methylbutanoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-3-methylbutanoate: This compound has a similar structure but differs in the position of the bromine atom and the ester group.
Isopropyl 2-bromobutanoate: Another ester with a bromoalkyl group, but with different alkyl substituents.
1-Bromopropyl isobutyrate: Similar in having a bromoalkyl group, but with different ester and alkyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
64544-04-3 |
|---|---|
分子式 |
C7H13BrO2 |
分子量 |
209.08 g/mol |
IUPAC名 |
1-bromoethyl 3-methylbutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)4-7(9)10-6(3)8/h5-6H,4H2,1-3H3 |
InChIキー |
WSVPNWQRWUOJPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)OC(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


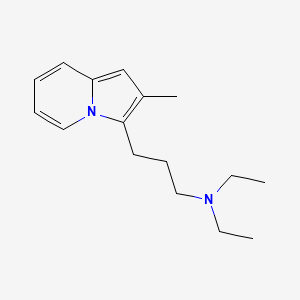


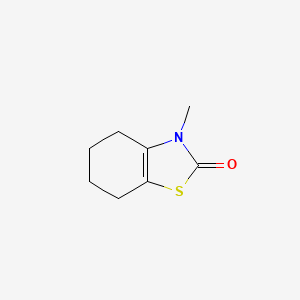
![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
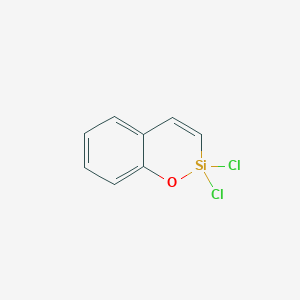
![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
